REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:6]([C:7]([OH:9])=O)[C:5]=1[C:13]([OH:15])=O)([O-:3])=[O:2].N1CCCCC1.CC(=O)[CH2:24][C:25](=[O:27])[CH3:26]>N1C=CC=CC=1.CCOCC>[C:25]([CH:26]1[C:13](=[O:15])[C:5]2[C:6](=[CH:10][CH:11]=[CH:12][C:4]=2[N+:1]([O-:3])=[O:2])[C:7]1=[O:9])(=[O:27])[CH3:24]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(C(=O)O)=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 35°-40° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The pyridine salt was filtered off
|
Type
|
WASH
|
Details
|
washed with 100 ml of ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
The title compound was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1C(C2=CC=CC(=C2C1=O)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 84 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |